5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione” is a complex organic compound. It belongs to the class of triazoles, which are five-membered heterocycles with three nitrogen atoms and two carbon atoms . Triazoles are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Synthesis Analysis
The synthesis of triazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
Triazoles are known for their ability to undergo a variety of chemical reactions due to their unique structural characteristics . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its melting point, molecular weight, and Rf value can be determined experimentally .Scientific Research Applications
Antimicrobial Activities
5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a compound related to the 1,2,4-triazole derivatives. These derivatives have been studied for their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found some to possess good or moderate activities against various test microorganisms (Bektaş et al., 2007).
Antibacterial Activity
Similar derivatives have also been synthesized and screened for antibacterial activity. Vartale et al. (2008) prepared compounds including 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazole-3,4-dione and its derivatives, which were evaluated for antibacterial efficacy (Vartale et al., 2008).
Potential Anticancer Properties
A detailed study by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole, similar in structure to the compound , showed potential anti-cancer properties. These compounds were evaluated using density functional theory and molecular docking, indicating promising activity against cancer (Karayel, 2021).
Antiproliferative Activity
1H-Benzo[f]indazole-4,9-dione derivatives, structurally related to the compound , have been synthesized and evaluated for their in vitro antiproliferative activity. Molinari et al. (2015) found that most derivatives showed significant activity, suggesting potential as anticancer agents (Molinari et al., 2015).
Fluorescent Properties
N-2-Aryl-1,2,3-Triazoles, which share structural features with the compound , have been studied for their photophysical properties. Padalkar et al. (2015) synthesized novel fluorescent triazole derivatives, demonstrating their utility in emitting blue and green light, suggesting applications in fluorescence-based techniques (Padalkar et al., 2015).
Mechanism of Action
Target of Action
Triazole compounds, such as “5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione”, are known to interact with a variety of enzymes and receptors in biological systems . They are a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of Action
The mode of action of triazole compounds is often related to their ability to bind to enzymes and receptors, thereby modulating their activity . The specific interactions and resulting changes would depend on the exact structure of the compound and the target it interacts with.
Biochemical Pathways
Triazole compounds can affect various biochemical pathways depending on their specific targets. For example, some triazole derivatives have shown neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in cells .
Result of Action
The molecular and cellular effects of a triazole compound’s action would depend on its specific targets and mode of action. For instance, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Safety and Hazards
While specific safety and hazard data for “5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione” may not be readily available, it’s important to note that triazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may pose risks such as acute oral toxicity and serious eye damage/eye irritation .
Future Directions
The future directions in the research of triazole derivatives like “5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione” could involve the design and synthesis of novel triazole-pyrimidine-based compounds with potential neuroprotective and anti-neuroinflammatory agents . There is also a continuous need to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .
Properties
IUPAC Name |
5-benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-25-19-16(18(28)22-21(25)29)26(12-13-6-4-3-5-7-13)20-24-23-17(27(19)20)14-8-10-15(30-2)11-9-14/h3-11H,12H2,1-2H3,(H,22,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYWALOZZZZZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.